molecular formula C13H13BrO B6206945 3-(4-bromophenyl)spiro[3.3]heptan-1-one CAS No. 2276114-00-0

3-(4-bromophenyl)spiro[3.3]heptan-1-one

Cat. No.: B6206945
CAS No.: 2276114-00-0
M. Wt: 265.1
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Description

3-(4-bromophenyl)spiro[3.3]heptan-1-one is a chemical compound with the molecular formula C13H13BrO. It is characterized by a spirocyclic structure, which includes a bromophenyl group attached to a heptanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)spiro[3.3]heptan-1-one typically involves the reaction of 4-bromobenzyl chloride with cycloheptanone in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-bromophenyl)spiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromophenyl)spiro[3.3]heptan-1-one: Similar structure but with the bromine atom in a different position on the phenyl ring.

    3-(4-chlorophenyl)spiro[3.3]heptan-1-one: Similar structure with a chlorine atom instead of bromine.

    3-(4-fluorophenyl)spiro[3.3]heptan-1-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

3-(4-bromophenyl)spiro[3.3]heptan-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .

Properties

CAS No.

2276114-00-0

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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